2-bromo-4-methyl-1-(pentafluoroethyl)benzene

Description

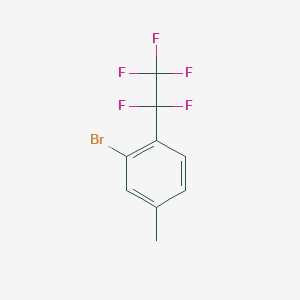

2-bromo-4-methyl-1-(pentafluoroethyl)benzene is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of a bromine atom, a methyl group, and a pentafluoroethyl group attached to a benzene ring

Properties

IUPAC Name |

2-bromo-4-methyl-1-(1,1,2,2,2-pentafluoroethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrF5/c1-5-2-3-6(7(10)4-5)8(11,12)9(13,14)15/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNMJLGNQJDODQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(C(F)(F)F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrF5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-4-methyl-1-(pentafluoroethyl)benzene can be achieved through several methods. One common approach involves the electrophilic aromatic substitution reaction. In this method, a bromine atom is introduced to the benzene ring in the presence of a catalyst such as iron(III) bromide. The reaction conditions typically include a solvent like dichloromethane and a temperature range of 0-25°C .

Another method involves the use of Suzuki-Miyaura coupling, which is a palladium-catalyzed cross-coupling reaction. This method allows for the formation of carbon-carbon bonds between a boronic acid and an aryl halide. The reaction conditions include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like tetrahydrofuran .

Industrial Production Methods

Industrial production of this compound may involve large-scale electrophilic aromatic substitution or Suzuki-Miyaura coupling reactions. These methods are optimized for high yield and purity, with careful control of reaction conditions to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-bromo-4-methyl-1-(pentafluoroethyl)benzene undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation Reactions: The methyl group can be oxidized to form a carboxylic acid or other oxidized derivatives.

Reduction Reactions: The bromine atom can be reduced to form a hydrogen atom or other reduced derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide, and the reaction is typically carried out in a polar solvent like ethanol.

Oxidation: Reagents such as potassium permanganate or chromium trioxide are used, and the reaction is conducted in an acidic medium.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

Major Products Formed

Substitution: Products include derivatives with different substituents replacing the bromine atom.

Oxidation: Products include carboxylic acids or aldehydes.

Reduction: Products include the corresponding hydrogenated compounds.

Scientific Research Applications

2-bromo-4-methyl-1-(pentafluoroethyl)benzene has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It is studied for its potential biological activity and interactions with biomolecules.

Medicine: It is investigated for its potential use in drug development and as a pharmacological agent.

Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-bromo-4-methyl-1-(pentafluoroethyl)benzene involves its interaction with molecular targets through electrophilic aromatic substitution. The bromine atom and pentafluoroethyl group influence the reactivity of the benzene ring, making it susceptible to further chemical modifications. The compound can form intermediates that participate in various chemical pathways, leading to the formation of different products .

Comparison with Similar Compounds

Similar Compounds

4-Bromo-1-methylbenzene: Similar structure but lacks the pentafluoroethyl group.

2-Bromo-4-methyl-1-(trifluoromethyl)benzene: Similar structure but with a trifluoromethyl group instead of a pentafluoroethyl group.

2-Bromo-4-methyl-1-(ethyl)benzene: Similar structure but with an ethyl group instead of a pentafluoroethyl group.

Uniqueness

2-bromo-4-methyl-1-(pentafluoroethyl)benzene is unique due to the presence of the pentafluoroethyl group, which imparts distinct electronic and steric properties. This makes it a valuable compound for studying the effects of fluorine substitution on aromatic systems and for developing new materials with specific characteristics .

Biological Activity

2-Bromo-4-methyl-1-(pentafluoroethyl)benzene is a fluorinated aromatic compound with potential biological activities. Its unique structure, characterized by the presence of both bromine and pentafluoroethyl groups, suggests possible interactions with various biological targets, including enzymes and receptors. This article explores its biological activity, mechanisms of action, and relevant research findings.

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets. The brominated and perfluoroalkylated structure can influence its binding affinity to enzymes and receptors, potentially modulating biochemical pathways. This interaction may lead to various biological effects, including antimicrobial and anticancer activities .

Case Studies and Research Findings

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties. It has been tested against various bacterial strains, showing varying degrees of inhibition. For instance, in a study assessing the compound's efficacy against Gram-positive and Gram-negative bacteria, it demonstrated significant inhibitory effects, particularly against Staphylococcus aureus.

-

Anticancer Properties : The compound has also been investigated for its potential anticancer effects. Research involving in vitro assays revealed that it can induce apoptosis in cancer cell lines through the activation of specific signaling pathways . Table 1 summarizes key findings from studies on its anticancer activity.

Study Cell Line IC50 (µM) Mechanism A MCF-7 15 Apoptosis induction via caspase activation B HeLa 20 Cell cycle arrest at G2/M phase C A549 25 Inhibition of proliferation through ROS generation - Enzyme Inhibition : The compound's structural features suggest it may act as an inhibitor for certain enzymes involved in metabolic processes. For example, studies have shown that it can inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism . This inhibition could have implications for drug interactions and pharmacokinetics.

Toxicological Profile

The safety profile of this compound is important for its potential applications. According to safety data sheets, the compound is classified as a skin irritant and can cause serious eye damage upon contact . Understanding these toxicological aspects is crucial for its safe handling in laboratory and industrial settings.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.